3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a fluorinated aromatic isocyanate compound with the molecular formula C8H3F4NO. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an isocyanate functional group. This compound is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, like other isocyanates, reacts with compounds that have active hydrogen atoms. This reaction typically results in the formation of a covalent bond between the isocyanate group and the hydrogen-bearing compound .
Biochemical Pathways
The reaction of isocyanates with biological molecules can disrupt normal cellular processes .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can lead to respiratory and skin sensitization, indicating that these compounds can induce an immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Furthermore, temperature and pH can also affect the stability and reactivity of this compound .
Biochemical Analysis
Cellular Effects
Isocyanates are generally known to be toxic and can cause irritation to the eyes, skin, and respiratory tract . They can also cause sensitization, leading to allergic reactions .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, which could potentially lead to changes in enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Isocyanates are generally stable under normal conditions but can polymerize at high temperatures or in the presence of moisture .
Metabolic Pathways
Isocyanates are generally metabolized in the body through conjugation with glutathione, a process which helps to detoxify the isocyanate and facilitate its excretion .
Transport and Distribution
Small, lipophilic compounds like isocyanates can often passively diffuse across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Fluoro-5-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the risks associated with phosgene handling. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.
Addition Reactions: Can react with alcohols to form carbamates.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Cycloaddition Reagents: Reacts with dienes or other cycloaddition partners under thermal or catalytic conditions to form heterocycles
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocycles: Formed from cycloaddition reactions
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains two trifluoromethyl groups instead of one fluoro and one trifluoromethyl group.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with the fluoro and trifluoromethyl groups positioned differently on the phenyl ring
Uniqueness
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting derivatives. This unique structure allows for the synthesis of compounds with distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXKYXKAARAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392532 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-19-2 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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